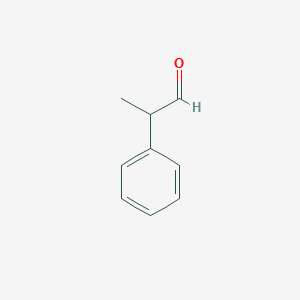

2-Phenylpropanal

説明

特性

IUPAC Name |

2-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVAERDLDAZARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052629 | |

| Record name | Hydratropaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; Intense, green, floral aroma reminiscent of hyacinth | |

| Record name | 2-Phenylpropionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1455/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

92.00 to 94.00 °C. @ 12.00 mm Hg | |

| Record name | 2-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in glycerin, Soluble (in ethanol) | |

| Record name | 2-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1455/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.998-1.006 | |

| Record name | 2-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1455/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-53-8 | |

| Record name | 2-Phenylpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydratropic aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydratropaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydratropaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JKX55PKZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylpropanal: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropanal, also known as hydratropic aldehyde, is an aromatic aldehyde with significant applications in the fragrance, flavor, and pharmaceutical industries. Its structure, featuring a chiral center, and the reactivity of its aldehyde group make it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its detailed molecular structure, spectroscopic characterization, and key experimental protocols relevant to its synthesis and reactivity.

Chemical Structure and Stereoisomerism

This compound is a member of the phenylacetaldehyde (B1677652) class of organic compounds. Its structure consists of a propanal backbone with a phenyl group attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group).[1][2] This substitution creates a chiral center at the C2 position, meaning this compound exists as a pair of enantiomers: (R)-2-phenylpropanal and (S)-2-phenylpropanal.[3] The specific enantiomer can be critical in applications such as drug development, where biological activity is often stereospecific. The racemic mixture is the most common form.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic sharp, green, and floral odor, often described as hyacinth-like.[4][5] It is air-sensitive and should be stored under appropriate conditions. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O | [4][6] |

| Molecular Weight | 134.18 g/mol | [1][4] |

| CAS Number | 93-53-8 | [6] |

| Appearance | Clear colorless to yellowish liquid | [4][5] |

| Density | ~1.002 g/mL at 25 °C | [5][7] |

| Boiling Point | 92-94 °C at 12 mmHg; ~202 °C at 760 mmHg | [5] |

| Melting Point | 60 °C (Note: Often cited, but inconsistent with its liquid state at room temp) | [5] |

| Flash Point | ~79 °C (174 °F) | [3] |

| Refractive Index (n²⁰/D) | ~1.517 | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), most fixed oils, and propylene (B89431) glycol.[1] Insoluble in glycerin and has very limited solubility in water.[1][5] | |

| Vapor Pressure | ~0.27 mmHg at 25 °C | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by signals for the aldehydic proton, the aromatic protons, the methine proton at the chiral center, and the methyl protons. A representative assignment includes a signal for the aldehydic proton (CHO) around 9.65 ppm (doublet), aromatic protons (C₆H₅) in the range of 7.2-7.4 ppm (multiplet), the methine proton (CH) around 3.6 ppm (quartet), and the methyl protons (CH₃) around 1.4 ppm (doublet).[8]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at approximately 200 ppm. Other signals correspond to the carbons of the phenyl group (typically 127-140 ppm), the methine carbon (~50-55 ppm), and the methyl carbon (~15 ppm).[8]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong, characteristic absorption band for the C=O stretch of the aldehyde group at approximately 1723-1730 cm⁻¹.[8] Additional bands include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching in the aromatic ring (~1600 cm⁻¹).[9]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z = 134. The most prominent fragment ion is typically observed at m/z = 105, corresponding to the loss of the CHO group.[1]

Experimental Protocols

Synthesis of this compound via Hydroformylation of Styrene

Hydroformylation (or the oxo process) is a dominant industrial method for producing aldehydes. This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For styrene, this can yield two isomeric aldehydes: the branched this compound and the linear 3-phenylpropanal.[10] The regioselectivity is highly dependent on the catalyst and reaction conditions. Rhodium-based catalysts are often employed to favor the branched product.[11][12]

References

- 1. This compound | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. (R)-2-phenylpropanal | C9H10O | CID 637756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. muskfrag.com [muskfrag.com]

- 7. ethz.ch [ethz.ch]

- 8. chegg.com [chegg.com]

- 9. 2-PHENYLPROPIONALDEHYDE(93-53-8) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Phenylpropanal (CAS 93-53-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylpropanal (CAS 93-53-8), a versatile aldehyde with significant applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical and physical properties, spectroscopic characterization, synthesis and purification protocols, chemical reactivity, and safety information.

Chemical and Physical Properties

This compound, also known as hydratropic aldehyde, is a colorless to pale yellow liquid with a characteristic strong, green, floral odor reminiscent of hyacinth.[1][2] It is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Hydratropic aldehyde, 2-Phenylpropionaldehyde, Cumene aldehyde, α-Methylphenylacetaldehyde | [2][4] |

| CAS Number | 93-53-8 | [2] |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Intense, green, floral, hyacinth-like | [1] |

| Density | 1.002 g/mL at 25 °C | [5] |

| Boiling Point | 92-94 °C at 12 mmHg | [5] |

| Melting Point | -60 °C | [6] |

| Flash Point | 79 °C (174.2 °F) | [5] |

| Refractive Index (n²⁰/D) | 1.517 | [5] |

| Solubility | Soluble in most fixed oils and propylene (B89431) glycol. Insoluble in glycerin and water. | [6] |

| LogP | 2.113 (estimated) | [6] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, the methine proton, the methyl protons, and the aromatic protons.

-

~9.65 ppm (d, 1H): Aldehydic proton (-CHO), appearing as a doublet due to coupling with the adjacent methine proton.[7]

-

~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~3.6 ppm (q, 1H): Methine proton (-CH-), appearing as a quartet due to coupling with the methyl and aldehydic protons.

-

~1.4 ppm (d, 3H): Methyl protons (-CH₃), appearing as a doublet due to coupling with the methine proton.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton.

-

~200 ppm: Carbonyl carbon of the aldehyde group.[8]

-

~138 ppm: Quaternary aromatic carbon attached to the propanal moiety.

-

~127-129 ppm: Aromatic carbons.

-

~53 ppm: Methine carbon.

-

~15 ppm: Methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the following key absorption bands:

-

~3030-3080 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2970-2990 cm⁻¹: Asymmetric and symmetric C-H stretching vibrations of the methyl group.

-

~2820 and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet).

-

~1723 cm⁻¹: Strong C=O stretching vibration of the aldehyde carbonyl group.[7]

-

~1600, ~1495, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~700 and ~750 cm⁻¹: C-H out-of-plane bending, indicative of a monosubstituted benzene (B151609) ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

-

m/z 134: Molecular ion [M]⁺.[2]

-

m/z 105: Loss of the CHO group, forming the stable [C₈H₉]⁺ fragment (α-methylbenzyl cation). This is often the base peak.[2]

-

m/z 77: Phenyl cation [C₆H₅]⁺, resulting from the loss of the propanal side chain.[2]

-

m/z 29: CHO⁺ fragment.[2]

Synthesis and Purification

Several synthetic routes to this compound have been developed, with the most common being the hydroformylation of styrene (B11656) and the oxidation of 2-phenyl-1-propanol (B72363).

Synthesis via Rhodium-Catalyzed Hydroformylation of Styrene

This industrial method involves the reaction of styrene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium catalyst to produce a mixture of this compound and its linear isomer, 3-phenylpropanal.[3] The regioselectivity can be controlled by the choice of ligands and reaction conditions.[9]

Caption: Rhodium-catalyzed hydroformylation of styrene.

Experimental Protocol Outline:

-

Catalyst Preparation: In a high-pressure reactor, dissolve the rhodium precursor (e.g., chloro(1,5-cyclooctadiene)rhodium(I) dimer) and the appropriate phosphine (B1218219) ligand in a suitable solvent (e.g., toluene) under an inert atmosphere.[9]

-

Reaction Setup: Add styrene to the catalyst solution.

-

Hydroformylation: Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 4.0 MPa) and heat to the reaction temperature (e.g., 30 °C).[9]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the reactor, vent the excess gas, and concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product is then purified by fractional distillation.

Synthesis via Oxidation of 2-Phenyl-1-propanol

2-Phenyl-1-propanol can be oxidized to this compound using various oxidizing agents. The Swern oxidation is a mild and effective method that avoids over-oxidation to the carboxylic acid.

Caption: Swern oxidation of 2-phenyl-1-propanol.

Experimental Protocol Outline (Swern Oxidation):

-

Activator Formation: In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (B109758) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane.[10][11]

-

Alcohol Addition: After stirring, slowly add a solution of 2-phenyl-1-propanol in dichloromethane to the reaction mixture at -78 °C.[10]

-

Base Addition: After a further period of stirring, add triethylamine (B128534) to the mixture.[10][11]

-

Warming and Quenching: Allow the reaction to warm to room temperature and then quench with water.

-

Extraction: Extract the product with an organic solvent like diethyl ether.

-

Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure and purify the resulting crude aldehyde by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying this compound, especially to separate it from isomers or other impurities with close boiling points.[12]

Caption: Experimental workflow for fractional distillation.

Experimental Protocol Outline:

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[12]

-

Charging the Flask: Charge the distilling flask with the crude this compound and a few boiling chips or a magnetic stir bar.

-

Heating: Gently heat the flask. The vapor will begin to rise through the fractionating column.[13]

-

Equilibration: Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column. The temperature at the distillation head should stabilize at the boiling point of the lower-boiling component.

-

Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the given pressure.

-

Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides, especially with aldehydes.[12]

Chemical Reactivity

The aldehyde functional group and the benzylic position in this compound are the primary sites of its chemical reactivity.

Rearrangement to Phenyl-2-propanone (P2P)

Under acidic conditions (e.g., sulfuric acid) or with certain catalysts (e.g., mercuric chloride), this compound can undergo rearrangement to form its isomer, phenyl-2-propanone.[4][14]

Caption: Rearrangement of this compound to Phenyl-2-propanone.

Reduction to 2-Phenyl-1-propanol

The aldehyde group can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[15]

Condensation Reactions

As an aldehyde, this compound can undergo condensation reactions with various nucleophiles. For example, it reacts with primary amines to form imines (Schiff bases) and can participate in aldol-type condensation reactions.[15]

Stability and Degradation

Aldehydes, including this compound, are susceptible to oxidation, especially upon exposure to air, which can lead to the formation of the corresponding carboxylic acid, 2-phenylpropanoic acid. It is recommended to store this compound under an inert atmosphere and at reduced temperatures (2-8 °C) to minimize degradation.[5] Stability studies are crucial to determine its shelf life and appropriate storage conditions.

Safety and Toxicology

This compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[16] It is combustible and should be handled in a well-ventilated area, away from ignition sources.[16]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Statement | Pictogram |

| H315: Causes skin irritation | P264: Wash hands thoroughly after handling. | GHS07 |

| H317: May cause an allergic skin reaction | P280: Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 |

The acute oral LD50 in rats has been reported to be in the range of 2.8-3.65 g/kg.[6] Detailed toxicological studies are essential for assessing its long-term health effects, especially for applications in consumer products and pharmaceuticals.

Applications

This compound is a valuable compound with diverse applications:

-

Fragrance and Flavor Industry: It is widely used as a fragrance ingredient in perfumes, soaps, and other scented products due to its pleasant hyacinth-like aroma.[15] It is also used as a flavoring agent in various food products.[17]

-

Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[15] Its chirality makes it a useful building block in asymmetric synthesis.[15]

-

Drug Development: Derivatives of this compound are investigated for their potential biological activities, making it a relevant starting material for drug discovery and development.[15]

This technical guide provides a solid foundation for researchers and professionals working with this compound. For further in-depth information, consulting the cited literature and safety data sheets is highly recommended.

References

- 1. 2-methyl-2-phenylpropanal synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - First attempt at the rearrangement of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. 2-Phenylpropanol | C9H12O | CID 447661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-PHENYLPROPIONALDEHYDE(93-53-8) IR Spectrum [chemicalbook.com]

- 7. Solved Question 2a Using the spectroscopic data shown below: | Chegg.com [chegg.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 12. Purification [chem.rochester.edu]

- 13. byjus.com [byjus.com]

- 14. Phenyl-2-Propanone by Rearrangement of this compound - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. Buy this compound (EVT-522104) | 93-53-8 [evitachem.com]

- 16. echemi.com [echemi.com]

- 17. 2-PHENYLPROPIONALDEHYDE | 93-53-8 [chemicalbook.com]

An In-depth Technical Guide to Hydratropaldehyde (2-Phenylpropanal)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydratropaldehyde, a significant aromatic aldehyde. The document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological interactions, tailored for a scientific audience engaged in research and development.

Chemical Identity: Synonyms and IUPAC Nomenclature

Hydratropaldehyde is chemically known by its IUPAC name, 2-phenylpropanal .[1][2][3] It is also widely recognized by a variety of synonyms in commercial and scientific literature.

A comprehensive list of its common synonyms is provided below:

-

Cumene (B47948) aldehyde[1][2]

-

α-Methyl-benzeneacetaldehyde[2]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of hydratropaldehyde.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Powerful green, floral, hyacinth-like | |

| Boiling Point | 92-94 °C at 12 mmHg | [2] |

| Density | 1.002 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.517 (lit.) | [2] |

| Solubility | Soluble in most fixed oils and propylene (B89431) glycol; insoluble in glycerin. | |

| CAS Number | 93-53-8 | [1][2] |

Synthesis of Hydratropaldehyde

Several synthetic routes for the preparation of hydratropaldehyde have been established. The selection of a particular method may depend on factors such as starting material availability, desired yield, and scalability.

Common Synthesis Pathways:

-

Hydrolysis of Phenylmethylglycidic Ester: This method involves the hydrolysis of an appropriate glycidic ester.

-

Oxidation of Cumene: The oxidation of cumene using chromyl chloride can also yield hydratropaldehyde.

-

Hydroformylation of Styrene: A common industrial method involves the hydroformylation of styrene.

-

Rearrangement of Epoxidized α-methylstyrene: This pathway proceeds through the rearrangement of an epoxide intermediate.

The following DOT script visualizes a generalized workflow for the synthesis of hydratropaldehyde.

Detailed Experimental Protocol: Synthesis via Hydrolysis of Phenylmethylglycidic Ester

This protocol is adapted from a literature procedure.

Materials:

-

Phenylmethylglycidic ester

-

Sodium

-

Absolute ethanol (B145695)

-

Water

-

Concentrated hydrochloric acid

-

1 L round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a 1 L round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by reacting 15.5 g (0.67 gram atom) of sodium with 300 mL of absolute ethanol.

-

Saponification: To the sodium ethoxide solution, slowly add 133 g (0.64 mole) of phenylmethylglycidic ester with shaking. Cool the flask externally to 15°C.

-

Hydrolysis: Slowly add 15 mL of water to the mixture. A significant amount of heat will be evolved, and the sodium salt will begin to separate. Allow the mixture to stand overnight.

-

Isolation of the Sodium Salt: Filter the precipitated salt by suction and rinse with one 50-mL portion of ethanol followed by a similar amount of ether.

-

Acidification and Extraction: Add the dried salt to a dilute solution of hydrochloric acid (prepared by mixing 300 mL of water and 56 mL of concentrated HCl) in a 1 L flask under a reflux condenser. Warm the mixture gently to evolve carbon dioxide and separate the oil. Heat the flask on a steam bath for 1.5 hours.

-

Work-up: Cool the mixture and extract the oil with 150 mL of benzene. Wash the benzene extract once with 200 mL of water.

-

Purification: Distill the extract under reduced pressure to obtain hydratropaldehyde. The product distills at 90–93°C/10 mm Hg.

Biological Activity and Signaling Pathways

The biological activity of hydratropaldehyde is primarily associated with its reactive aldehyde group. While specific signaling pathways directly modulated by hydratropaldehyde are not extensively documented, its effects can be inferred from the known reactivity of aldehydes.

Aldehydes are known to be electrophilic and can react with nucleophilic groups in biomolecules such as proteins and nucleic acids. This reactivity can lead to cellular stress and the activation of various signaling pathways.

Potential Signaling Pathway Involvement:

-

Oxidative Stress Pathways: Aldehydes can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can activate signaling pathways such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

-

Inflammatory Pathways: Cellular damage caused by reactive aldehydes can trigger inflammatory responses through the activation of pathways like NF-κB.

-

Metabolic Pathways: Hydratropaldehyde is expected to be metabolized in vivo. The primary metabolic route for aldehydes is oxidation to the corresponding carboxylic acid, a reaction often catalyzed by aldehyde dehydrogenases (ALDHs). It can also be reduced to its corresponding alcohol.

The following diagram illustrates a hypothetical metabolic pathway for hydratropaldehyde.

Experimental Protocols for In Vitro Assays

For researchers investigating the biological effects of hydratropaldehyde, a variety of in vitro assays can be employed. The following are generalized protocols that can be adapted for this purpose.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This assay measures the ability of an enzyme source (e.g., liver microsomes, purified ALDH) to metabolize hydratropaldehyde.

Principle: The enzymatic oxidation of hydratropaldehyde by ALDH is coupled to the reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

-

Hydratropaldehyde

-

Purified ALDH or a biological sample containing ALDH activity

-

NAD⁺ solution

-

Reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of hydratropaldehyde in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, NAD⁺ solution, and the enzyme source.

-

Initiate the reaction by adding the hydratropaldehyde solution to the wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

The rate of NADH formation is proportional to the ALDH activity.

In Vitro Cytotoxicity Assay

This assay determines the concentration of hydratropaldehyde that is toxic to cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Hydratropaldehyde

-

Cultured cells (e.g., HepG2, HEK293)

-

Cell culture medium

-

MTT solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of hydratropaldehyde in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of hydratropaldehyde.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

The following DOT script illustrates the workflow for a typical in vitro cytotoxicity assay.

Conclusion

Hydratropaldehyde (this compound) is a well-characterized aromatic aldehyde with significant applications in the fragrance and flavor industries. Its synthesis is well-established, with multiple available routes. While its specific interactions with cellular signaling pathways are an area for further research, its reactivity as an aldehyde suggests potential involvement in oxidative stress and metabolic pathways. The provided experimental protocols offer a starting point for researchers to investigate the biological effects of this compound in greater detail. This guide serves as a foundational resource for scientists and professionals in drug development and related fields.

References

Spectroscopic Analysis of 2-Phenylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Phenylpropanal (also known as hydratropaldehyde), a significant compound in flavor, fragrance, and synthetic chemistry. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development. This document details experimental methodologies and presents ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data in a structured format.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~9.65 | Doublet (d) | ~1.5 | 1H | Aldehyde (CHO) |

| ~7.35 - 7.20 | Multiplet (m) | - | 5H | Aromatic (C₆H₅) |

| ~3.65 | Quartet (q) | ~7.0 | 1H | Methine (CH) |

| ~1.45 | Doublet (d) | ~7.0 | 3H | Methyl (CH₃) |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Values may vary slightly based on solvent and concentration.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~200.5 | Carbonyl (C=O) |

| ~139.0 | Quaternary Aromatic (C) |

| ~129.0 | Aromatic (CH) |

| ~128.0 | Aromatic (CH) |

| ~127.5 | Aromatic (CH) |

| ~51.5 | Methine (CH) |

| ~14.5 | Methyl (CH₃) |

Note: Spectra are typically proton-decoupled. Assignments are based on typical chemical shift ranges and DEPT experiments.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3085-3030 | Medium | Aromatic C-H Stretch |

| ~2980-2880 | Medium | Aliphatic C-H Stretch |

| ~2820 & ~2720 | Medium, Distinct | Aldehyde C-H Stretch (Fermi doublet) |

| ~1723 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C Bending |

| ~760, ~700 | Strong | C-H Out-of-plane Bending (Monosubstituted ring) |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 134 | 26.10 | [M]⁺ (Molecular Ion) |

| 105 | 99.99 | [C₈H₉]⁺ (Loss of CHO) |

| 79 | 29.60 | [C₆H₇]⁺ |

| 77 | 31.30 | [C₆H₅]⁺ (Phenyl Cation) |

Data obtained from Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is added to serve as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition:

-

The NMR probe is tuned to the appropriate frequency for ¹H or ¹³C.

-

The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is optimized through shimming to achieve maximum homogeneity.

-

For ¹H NMR: A standard single-pulse experiment is executed. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Generally, 8 to 16 scans are acquired.

-

For ¹³C NMR: A standard proton-decoupled pulse program is used. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: As this compound is a liquid, no specific preparation is required.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal) is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage.

-

The sample spectrum is acquired. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A minute amount of the liquid sample is introduced into the mass spectrometer's ion source, typically via direct injection or after separation using a Gas Chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for obtaining and analyzing spectroscopic data.

References

An In-depth Technical Guide on the Natural Occurrence of 2-Phenylpropanal in Plants and Foods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2-phenylpropanal, a significant volatile organic compound found in a variety of plants and food products. The document details its presence, analytical methodologies for its quantification, and its biosynthetic origins.

Introduction to this compound

This compound, also known as hydratropaldehyde, is an aldehyde with the chemical formula C₉H₁₀O. It is recognized for its characteristic intense, green, and floral aroma, often reminiscent of hyacinth.[1] This aromatic compound belongs to the class of phenylacetaldehydes and contributes to the flavor and fragrance profiles of numerous natural and processed products.[2][3] Beyond its sensory properties, this compound is also studied for its potential biological activities and as a biomarker for the consumption of certain foods.[1][4]

Natural Occurrence of this compound

This compound has been identified in a wide array of plant species and food items. Its presence is often a result of the plant's secondary metabolism or is formed during food processing, such as roasting or fermentation. While its qualitative presence is well-documented, quantitative data remains limited in publicly available literature.

Table 1: Natural Occurrence of this compound in Various Plants and Foods

| Category | Source | Part/Condition | Citation(s) |

| Plants | Cistus ladanifer (Rockrose) | Essential Oil | [5][6] |

| Swertia japonica | - | [5] | |

| Gossypium hirsutum (Cotton) | - | [5] | |

| Vitex agnus-castus (Chaste Tree) | - | [5] | |

| Fruits & Vegetables | Tomato (Solanum lycopersicum) | Cherry and Garden varieties | [4] |

| Dried Mushroom | - | [1] | |

| Processed Foods | Roasted Nuts (general) | Roasted | [1] |

| Roasted Almonds (Prunus dulcis) | Raw and Roasted | [7][8][9] | |

| Cheese (general) | Ripened | [1] | |

| Wine (general) | Fermented | [1] | |

| Coffee | - | [1] | |

| Cocoa (Theobroma cacao) | Fermented Beans | [1] | |

| Tea | - | [1] |

Note: The table primarily indicates the detection of this compound; specific concentrations are not widely reported in the cited literature.

Quantitative Analysis of this compound

The quantification of this compound, a volatile compound, is typically achieved using gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free sample preparation technique for extracting volatile and semi-volatile compounds from various matrices.[8]

Table 2: Quantitative Data for this compound (Data is currently limited)

| Food/Plant Matrix | Concentration Range | Analytical Method | Citation(s) |

| Roasted Almonds | Not explicitly quantified, but numerous other volatiles were. | HS-SPME-GC-MS | [8][9] |

| Cheddar Cheese | Not explicitly quantified, but nutty flavor volatiles were studied. | GC-Olfactometry, GC-MS | [10][11] |

| Wine | Phenylacetaldehyde (a related compound) reported in µg/L range. | GC-MS | [12] |

The lack of specific quantitative data for this compound in many sources highlights an area for future research.

Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS

The following is a generalized protocol for the quantitative analysis of this compound in a solid food matrix (e.g., roasted nuts), synthesized from methodologies described for volatile compound analysis.[8][13][14]

4.1. Materials and Reagents

-

Sample: Homogenized solid food matrix (e.g., finely ground roasted almonds).

-

Internal Standard (IS): A deuterated analog of this compound or a compound with similar chemical properties and volatility not present in the sample (e.g., 2-methylpentanal). Prepare a stock solution in methanol.

-

Calibration Standards: Certified reference standard of this compound. Prepare a series of standard solutions of known concentrations in a suitable solvent.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often suitable for a broad range of volatiles.[13]

-

Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

-

Reagents: Sodium chloride (for salting out), ultrapure water.

4.2. Sample Preparation

-

Weigh a precise amount (e.g., 2.0 g) of the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution.

-

Add a saturated solution of NaCl (e.g., 5 mL) to enhance the release of volatile compounds from the matrix.

-

Immediately seal the vial.

4.3. HS-SPME Extraction

-

Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to a specific temperature (e.g., 60 °C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).

-

Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

4.4. GC-MS Analysis

-

Injection: Immediately after extraction, desorb the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 5 minutes) in splitless mode.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C for 2 min), then ramp up to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 5 °C/min), followed by a hold period.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for initial identification (e.g., m/z 40-350) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and selectivity. Key ions for this compound include m/z 105, 77, and 134.[5][15]

-

4.5. Quantification

-

Calibration Curve: Prepare a calibration curve by analyzing a series of standard solutions of this compound with the internal standard, following the same HS-SPME-GC-MS procedure.

-

Calculation: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.[3]

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants that produces a wide variety of phenolic compounds from the amino acid L-phenylalanine.[16][17]

The initial and rate-limiting step of this pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[16][18]

The subsequent enzymatic steps leading specifically to this compound are not as well-defined in the literature as the initial part of the pathway. However, a plausible route involves the decarboxylation of trans-cinnamic acid or a derivative. One proposed pathway involves the following steps:

-

Chain elongation: trans-Cinnamic acid is likely activated to its Coenzyme A (CoA) ester, cinnamoyl-CoA. This could then undergo a one-carbon elongation.

-

Reduction and Decarboxylation: A subsequent reduction and decarboxylation sequence could then lead to the formation of this compound. Alternatively, a decarboxylase enzyme may act on a precursor molecule. For instance, some microorganisms possess phenylalanine decarboxylase, which converts phenylalanine to phenylethylamine, but a direct enzymatic conversion of a cinnamic acid derivative to this compound in plants is an area requiring further investigation.[2][19]

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in plant signaling pathways. While the broader phenylpropanoid pathway is integral to plant defense and stress responses, often involving signaling molecules like salicylic (B10762653) acid and jasmonic acid, a direct signaling role for this compound itself has not been established.[20][21][22] Its primary known roles in plants are related to defense against herbivores and as a component of floral scents to attract pollinators.

Conclusion

This compound is a naturally occurring aldehyde that contributes significantly to the aroma and flavor of a variety of plants and foods. While its presence is widely reported, there is a notable gap in the literature regarding its quantitative levels in these sources. The analytical methodology for its quantification is well-established, with HS-SPME-GC-MS being a robust and sensitive technique. The biosynthesis of this compound originates from the phenylpropanoid pathway, though the precise enzymatic steps following the formation of trans-cinnamic acid require further elucidation. Future research should focus on generating quantitative data for this compound in different matrices and on fully characterizing its biosynthetic pathway in plants. This knowledge will be valuable for food science, fragrance chemistry, and potentially for drug development, given the diverse biological activities of phenylpropanoids.

References

- 1. Buy this compound | 93-53-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0031626) [hmdb.ca]

- 5. Chemical and Bioactive Characterization of the Essential Oils Obtained from Three Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical composition and herbicidal activity of the essential oil from a Cistus ladanifer L. population from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almonds.org [almonds.org]

- 8. HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 10. Characterization of nutty flavor in cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. agronomy.emu.ee [agronomy.emu.ee]

- 14. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. L-Phenylalanine decarboxylase - Creative Enzymes [creative-enzymes.com]

- 20. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Biological Activity of 2-Phenylpropionaldehyde: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropionaldehyde, also known as hydratropaldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O. It is a colorless liquid with a characteristic green, floral, hyacinth-like odor, which has led to its use in the fragrance and flavor industries.[1][2] Beyond its organoleptic properties, 2-phenylpropionaldehyde and its structural analogs have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the known biological effects of 2-phenylpropionaldehyde, with a focus on its antimicrobial, anti-inflammatory, and antioxidant potential, as well as its metabolic fate and immunomodulatory implications. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields.

Toxicological Profile

The acute toxicity of 2-phenylpropionaldehyde has been evaluated in animal models. The available data on its lethal dose (LD50) are summarized in the table below.

| Toxicity Data for 2-Phenylpropionaldehyde | |

| Parameter | Value |

| Acute Oral LD50 (rat) | 2.8 - 3.65 g/kg[3] |

| Acute Dermal LD50 (rabbit) | > 5 g/kg[3] |

Biological Activities

While research specifically focused on the biological activities of 2-phenylpropionaldehyde is somewhat limited, studies on structurally related compounds, particularly cinnamaldehyde (B126680) and other phenylpropanoids, provide valuable insights into its potential effects.

Antimicrobial Activity

Some evidence suggests that 2-phenylpropionaldehyde may possess antimicrobial properties.[1] Phenylpropanoids, as a class of compounds, are known for their ability to inhibit the growth of various microorganisms.[4] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Anti-inflammatory and Immunomodulatory Effects

Phenylpropanoids are recognized for their anti-inflammatory properties, which are often mediated through the modulation of key inflammatory pathways.[7][8] These compounds can influence the production of inflammatory mediators such as cytokines and prostaglandins.

A metabolite of the drug felbamate, 3-carbamoyl-2-phenylpropionaldehyde, which is structurally related to 2-phenylpropionaldehyde, has been shown to be a potent immunogen. In a murine model, this metabolite induced an immune response characterized by an increase in the production of IgM and IgG1 antibodies, as well as the cytokines Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ).[2] This suggests that 2-phenylpropionaldehyde or its metabolites could have immunomodulatory effects.

The anti-inflammatory activity of phenylpropanoids is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2).[11] By inhibiting NF-κB activation, compounds can effectively reduce the inflammatory response.

Furthermore, some phenylpropanoids have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of inflammation and metabolism.[11] Activation of PPARs, particularly PPAR-α and PPAR-γ, can lead to the suppression of inflammatory responses.[12][13]

Antioxidant Activity

Many phenylpropanoids exhibit antioxidant activity by scavenging free radicals and reactive oxygen species (ROS).[14] This activity is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[15][16] While specific quantitative data on the antioxidant capacity of 2-phenylpropionaldehyde is not extensively documented, its chemical structure suggests it may possess the ability to donate a hydrogen atom to neutralize free radicals.

Metabolism

Upon absorption, 2-phenylpropionaldehyde is expected to undergo metabolic transformations. It can be oxidized to the corresponding phenyl-substituted carboxylic acid, which can then be conjugated with glucuronic acid for excretion in the urine.[1][4] An alternative metabolic pathway involves β-oxidation to benzoic acid or phenylacetic acid derivatives, which are subsequently conjugated with glycine (B1666218) or glutamine before urinary excretion.[1] The formation of reactive metabolites is a possibility and has been observed with structurally similar compounds.[17]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of 2-phenylpropionaldehyde.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[4][18]

-

Preparation of Microbial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a 0.5 McFarland standard.

-

Preparation of Test Compound Dilutions: A stock solution of 2-phenylpropionaldehyde is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of 2-phenylpropionaldehyde that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[19][20]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of 2-phenylpropionaldehyde for a specified period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

-

Incubation: The plate is incubated for 24 hours.

-

Measurement of Nitrite (B80452): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.[3][14][21]

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

-

Reaction Mixture: Various concentrations of 2-phenylpropionaldehyde are added to the DPPH solution in a 96-well plate or cuvettes. A control containing the solvent instead of the test compound is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by 2-phenylpropionaldehyde and a general experimental workflow for assessing its biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [promega.com]

- 7. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scavenging of reactive oxygen species by phenolic compound-modified maghemite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration [mdpi.com]

- 13. Cinnamaldehyde inhibits pro-inflammatory cytokines secretion from monocytes/macrophages through suppression of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scavenging effects of phenolic compounds on reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pbmc cytokine production: Topics by Science.gov [science.gov]

2-Phenylpropanal as a Biomarker for Dietary Intake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanal, also known as hydratropaldehyde, is a volatile organic compound found in a variety of foods and is also utilized as a flavoring agent.[1][2] Its presence in certain dietary items, particularly tomatoes, has led to investigations into its potential as a biomarker for assessing food consumption.[1][3] This technical guide provides a comprehensive overview of this compound, including its dietary sources, human metabolism, and detailed analytical methodologies for its quantification in biological matrices. The information presented herein is intended to support researchers and professionals in the fields of nutrition, metabolomics, and drug development in utilizing this compound as a potential dietary biomarker.

Dietary Sources of this compound

This compound has been identified as a volatile component in a range of foodstuffs, with tomatoes being a notable source.[1][3] The concentration of this aldehyde in tomatoes can vary depending on the cultivar and ripening stage.[1][4] While comprehensive quantitative data across a wide spectrum of foods is still an area of active research, existing studies on tomato volatiles provide some insights into typical concentration ranges.

Table 1: Quantitative Data on this compound and Related Volatile Compounds in Tomatoes

| Compound | Tomato Cultivar/Condition | Concentration Range | Analytical Method | Reference |

| Hexanal | Various cultivars | 2.5 - 10.0 ppm | GC-MS | [4][5] |

| cis-3-Hexenal | Various cultivars | 2.5 - 10.0 ppm | GC-MS | [4][5] |

| 2-Isobutylthiazole | Various cultivars | Not specified (major volatile) | GC-MS | [4][6] |

| 6-Methyl-5-hepten-2-one | Various cultivars | Not specified (major volatile) | GC-MS | [4][6] |

Note: Explicit quantitative data for this compound in tomatoes is limited in the readily available literature. The table includes data on other major volatile compounds found in tomatoes to provide context on the concentration levels of similar analytes.

Human Metabolism of this compound

The metabolism of xenobiotics such as this compound in humans generally proceeds through two main phases: Phase I modification and Phase II conjugation. For aldehydes, the primary metabolic pathway involves oxidation to the corresponding carboxylic acid. In the case of this compound, it is anticipated to be metabolized to 2-phenylpropanoic acid. This is analogous to the metabolism of the structurally similar compound phenylacetaldehyde (B1677652), which is oxidized to phenylacetic acid by aldehyde dehydrogenase.[7]

Following oxidation, the resulting carboxylic acid can undergo Phase II conjugation with endogenous molecules such as glucuronic acid or amino acids (e.g., glycine) to form more water-soluble compounds that are readily excreted in the urine.[8] The proposed metabolic pathway for this compound is depicted below.

Experimental Protocols for Analysis

The quantitative analysis of this compound and its metabolites in biological matrices such as urine is crucial for its validation as a dietary biomarker. Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for this purpose due to its sensitivity and specificity, especially for volatile compounds.

Sample Preparation and Derivatization

Given the reactive nature of aldehydes, derivatization is often employed to enhance stability and improve chromatographic performance. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.

Protocol for a Generic Aldehyde Panel in Human Urine:

-

Sample Collection and Storage: Collect mid-stream urine samples in sterile containers. To prevent degradation of analytes, samples should be stored at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples at room temperature. To a 1 mL aliquot of urine, add an appropriate internal standard (e.g., a deuterated analog of the analyte of interest) to correct for variations in sample preparation and instrument response.

-

pH Adjustment: Adjust the pH of the urine sample to approximately 10.3 using a hydrogen carbonate-carbonate buffer. This alkaline condition facilitates the derivatization reaction.[9]

-

Derivatization: Add a solution of PFBHA in a suitable solvent (e.g., methanol) to the urine sample. The reaction mixture is then incubated to allow for the complete formation of the PFBHA-oxime derivatives.

-

Extraction: The derivatized aldehydes are then extracted from the aqueous urine matrix using a liquid-liquid extraction with an organic solvent such as hexane (B92381) or a solid-phase microextraction (SPME) technique.[9][10]

-

Concentration: The organic extract is carefully evaporated to a small volume under a gentle stream of nitrogen to concentrate the analytes prior to GC-MS analysis.

GC-MS Analysis

The following provides a general GC-MS protocol that can be adapted and optimized for the analysis of this compound PFBHA-oxime.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).

-

Capillary Column: A non-polar or medium-polarity column is typically used for the separation of these derivatives (e.g., a 5% phenyl-methylpolysiloxane column).

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 10 °C/minute.

-

Ramp 2: Increase to 280 °C at a rate of 20 °C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute).

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions of the this compound derivative and the internal standard.

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

Method Validation

A rigorous validation of the analytical method is essential and should be performed according to established guidelines. Key validation parameters include:

-

Linearity: A calibration curve should be prepared using standards of known concentrations to demonstrate the linear relationship between concentration and instrument response.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Accuracy and Precision: Determined by analyzing quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day).

-

Recovery: The efficiency of the extraction process is determined by comparing the response of an analyte spiked into a sample before and after extraction.

-

Matrix Effects: The influence of other components in the urine matrix on the ionization of the analyte is assessed.

Conclusion

This compound shows promise as a potential dietary biomarker, particularly for the consumption of tomatoes. However, further research is required to establish a broader quantitative database of its presence in various foods. The metabolic pathway is likely to involve oxidation to 2-phenylpropanoic acid followed by conjugation and urinary excretion. Validated and sensitive analytical methods, such as the GC-MS protocol outlined in this guide, are essential for accurately quantifying this compound and its metabolites in human biological samples. The successful application of these methods will be instrumental in validating its utility as a reliable biomarker of dietary intake in nutritional and clinical research.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031626) [hmdb.ca]

- 4. journals.ashs.org [journals.ashs.org]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary phenylacetylglutamine as dosing biomarker for patients with urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]

Chirality and Enantiomeric Forms of 2-Phenylpropanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropanal, a chiral aldehyde, exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. This stereoisomerism is a critical determinant of its biological, chemical, and sensory properties. This technical guide provides a comprehensive overview of the chirality of this compound, detailing the distinct characteristics of its enantiomeric forms. It includes a summary of their physical and sensory properties, detailed experimental protocols for their synthesis and separation, and explores their significance as chiral building blocks in pharmaceutical and other applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering insights into the nuanced world of stereochemistry as exemplified by this compound.

Introduction to the Chirality of this compound